N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
The compound N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide features a hybrid heterocyclic scaffold comprising a thiazole core linked to a 1,3,4-thiadiazole moiety via a 3-oxopropyl spacer, with a terminal thiophene-2-carboxamide group. The 5-methyl substitution on the thiadiazole ring may enhance metabolic stability, while the thiophene carboxamide could influence target binding through π-π interactions.
Properties
IUPAC Name |
N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S3/c1-8-18-19-14(24-8)16-11(20)5-4-9-7-23-13(15-9)17-12(21)10-3-2-6-22-10/h2-3,6-7H,4-5H2,1H3,(H,15,17,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFAESQDSHKFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Thiadiazole : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Thiazole : Another heterocyclic ring that enhances the compound's pharmacological profile.
- Thiophene : Contributes to the overall aromaticity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of thiadiazole derivatives are well-documented. The following sections summarize the key findings related to the specific compound .
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds containing the thiadiazole moiety effectively inhibited the growth of various bacterial strains, including Staphylococcus epidermidis and Streptococcus haemolyticus .
- The mechanism involves interaction with bacterial proteins, leading to inhibition of cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory properties:
- Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- The anti-inflammatory mechanism is often linked to the modulation of NF-kB signaling pathways.
Anticancer Activity
Several studies highlight the anticancer potential of thiadiazole derivatives:
- In vitro tests revealed selective cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and Hep3B (liver cancer), with IC50 values indicating potent activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
| 3a | K562 | 7.4 |
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including mitochondrial dysfunction and DNA damage .
Other Pharmacological Activities
Beyond the aforementioned activities, thiadiazole derivatives have been investigated for:
- Anticonvulsant : Some derivatives show promise in reducing seizure activity in animal models .
- Antioxidant : Compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress .
Case Studies
- Antimicrobial Study : A study published in 2022 evaluated a series of thiadiazole derivatives against Mycobacterium tuberculosis. Compound 3a exhibited significant activity against monoresistant strains with a long half-life and favorable pharmacokinetics .
- Anticancer Research : A comparative study assessed various thiadiazole derivatives' effects on different cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance selectivity and potency against specific cancer types .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing the thiadiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for cancer therapy . The specific compound has demonstrated activity against various cancer cell lines, including HepG-2 (human liver cancer) and A549 (human lung cancer), with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research highlights that thiadiazole derivatives can target bacterial enzymes and disrupt cell wall synthesis, leading to bactericidal effects. Studies have reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of Thiazole Derivatives : Utilizing thiosemicarbazide and α-bromo ketones under controlled conditions.
- Coupling Reactions : Employing coupling agents to link thiophene and carboxamide groups effectively.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for biological testing.
Characterization is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structural integrity of the synthesized compounds .
Case Studies
Several case studies illustrate the effectiveness of compounds similar to N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
(a) Heterocyclic Core Modifications
- Thiadiazole vs.
- Thiophene vs. Sulfonamide : Replacing the sulfonamide group in Compound 28 () with a thiophene carboxamide in the target compound could reduce nephrotoxicity risks while maintaining hydrogen-bonding capacity .
(b) Substituent Effects
- 5-Methyl-Thiadiazole : The methyl group on the thiadiazole ring may reduce steric hindrance compared to bulkier substituents (e.g., 4-chlorophenyl in Compound 28), improving binding to enzymatic targets like tyrosine kinases .
- Trichloroethyl Group () : This electron-withdrawing group enhances electrophilicity, making such compounds intermediates for triazine synthesis, unlike the target compound’s carboxamide terminus .
Q & A
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Methodological Answer : Conduct systematic pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in microsomes) to identify bioavailability limitations. Use Mendelian randomization-like approaches (as in ’s replicated analysis) to distinguish causal effects from confounding variables. Employ knock-in/knockout animal models to validate target engagement .
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Q. What experimental designs can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 screens for target identification with thermal proteome profiling (TPP) to map direct binding partners. Use isotopic labeling (e.g., SILAC) in proteomics to track downstream signaling perturbations. For data integration, apply network pharmacology models to prioritize high-confidence pathways.
Q. How to address discrepancies in IC50 values across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) and perform cross-platform validation using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays). Apply Bland-Altman analysis to quantify systematic biases and adjust IC50 calculations using Hill slope normalization.
Q. What strategies enhance the compound’s selectivity against off-target isoforms?
- Methodological Answer : Perform homology modeling of target vs. off-target binding pockets. Design focused libraries with halogen substitutions or steric hindrance groups (e.g., tert-butyl) guided by free-energy perturbation (FEP) simulations. Validate selectivity via panel screening (≥50 related targets) and co-crystallography of lead analogs.
Data Analysis & Collaboration
Q. How to manage conflicting results in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply machine learning (e.g., random forest, SHAP analysis) to identify physicochemical descriptors (logP, polar surface area) driving activity outliers. Use Bayesian statistics to weight contradictory data points by experimental reliability (e.g., sample size, assay reproducibility).
Q. What platforms facilitate collaborative research on understudied heterocyclic compounds like this?
- Methodological Answer : Leverage academic networks like ResearchGate for pre-publication data sharing and crowdsourced troubleshooting. Use ELNs (Electronic Lab Notebooks) with version control (e.g., LabArchives) to ensure reproducibility. Reference ’s emphasis on global collaboration platforms .
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Q. How to design a robust SAR study balancing throughput and mechanistic depth?
- Methodological Answer : Implement a tiered workflow:
- Tier 1: High-throughput screening (HTS) of 500+ analogs for initial SAR trends.
- Tier 2: Medium-throughput functional assays (e.g., 96-well calcium flux) for hit confirmation.
- Tier 3: Low-throughput biophysical validation (ITC, SPR) for mechanistic insights. Allocate resources using Pareto principles (80% effort on top 20% leads).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
